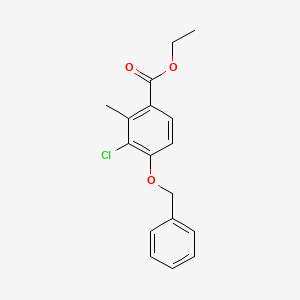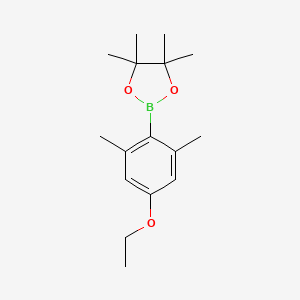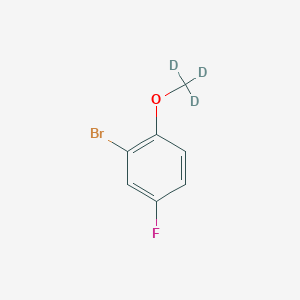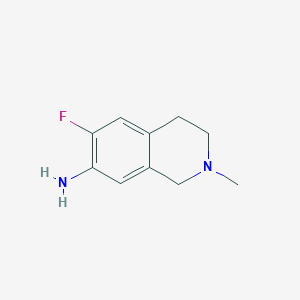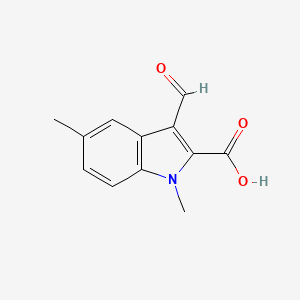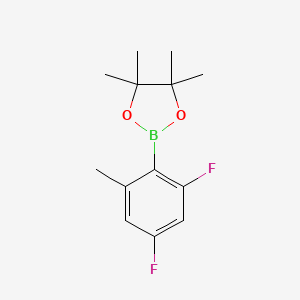![molecular formula C14H15NO4S B14027026 2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)
2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core containing four carbon and two oxygen atoms. This compound is a derivative of Meldrum’s acid, which is known for its applications in organic synthesis due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with carbon disulfide and aniline derivatives. The reaction is usually carried out in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione include:
Meldrum’s acid:
Dimedone: Another diketone with similar reactivity but different structural features.
Barbituric acid: Shares some chemical properties but has a different core structure. The uniqueness of this compound lies in its specific functional groups, which impart distinct reactivity and applications
Eigenschaften
Molekularformel |
C14H15NO4S |
|---|---|
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
2,2-dimethyl-5-[(2-methylsulfanylanilino)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H15NO4S/c1-14(2)18-12(16)9(13(17)19-14)8-15-10-6-4-5-7-11(10)20-3/h4-8,15H,1-3H3 |
InChI-Schlüssel |
JEALLXDCGNCWDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(=CNC2=CC=CC=C2SC)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026944.png)
![Tert-butyl 1,5-dimethyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14026946.png)
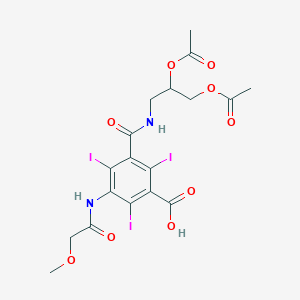
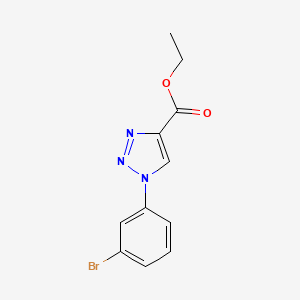
![Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate](/img/structure/B14026956.png)
![2-fluoro-6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B14026962.png)
